molecular formula C13H17NO B131672 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 1810-74-8

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B131672
CAS RN: 1810-74-8
M. Wt: 203.28 g/mol
InChI Key: VNIQAUZZZWOJPT-UHFFFAOYSA-N
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Patent
US08367695B2

Procedure details

To a solution of m-anisidine (400 g) in acetone (7.21) were added catechol (33 g) and iodine (27 g), and the mixture was heated under reflux for 4 days. The reaction mixture filtered through silica gel and the solvent was evaporated under reduced pressure. The residue was subjected to normal phase chromatography (elution solvent hexane-ethyl acetate=10:1→5:1) to give the title compound (234 g, 35%).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 g
Type
catalyst
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.C1([C:12](=[CH:14][CH:15]=[CH:16][CH:17]=1)O)O.[CH3:18]C(C)=O>II>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([C:14]([CH3:12])=[CH:15][C:16]([CH3:17])([CH3:18])[NH:9]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
33 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
27 g
Type
catalyst
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 days
Duration
4 d
FILTRATION
Type
FILTRATION
Details
The reaction mixture filtered through silica gel
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
The residue was subjected to normal phase chromatography (elution solvent hexane-ethyl acetate=10:1→5:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(=CC(NC2=C1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 234 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.